molecular formula C30H37N5O2 B1247263 Unii-LV99ztj3GS

Unii-LV99ztj3GS

Cat. No.: B1247263
M. Wt: 499.6 g/mol
InChI Key: DDVVRHNNOPQPGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Unii-LV99ztj3GS is a unique substance identifier assigned by the Global Substance Registration System (GSRS), a collaborative effort between the U.S. Food and Drug Administration (FDA) and the National Center for Advancing Translational Sciences (NCATS). This system provides rigorous scientific descriptions for substances relevant to medicine and translational research, ensuring consistency in regulatory and research contexts . The UNII code serves as a non-proprietary, unambiguous identifier for substances, enabling precise tracking in pharmacological databases, regulatory documents, and scientific literature.

Typical substances in this registry include small molecules, biologics, and inorganic compounds, each characterized by properties such as molecular weight, solubility, and spectral data (e.g., NMR, MS) .

Properties

Molecular Formula

C30H37N5O2

Molecular Weight

499.6 g/mol

IUPAC Name

(2,4-dimethyl-1-oxidopyridin-1-ium-3-yl)-[4-methyl-4-[4-(N-pyridin-3-ylanilino)piperidin-1-yl]piperidin-1-yl]methanone

InChI

InChI=1S/C30H37N5O2/c1-23-11-19-34(37)24(2)28(23)29(36)32-20-14-30(3,15-21-32)33-17-12-26(13-18-33)35(25-8-5-4-6-9-25)27-10-7-16-31-22-27/h4-11,16,19,22,26H,12-15,17-18,20-21H2,1-3H3

InChI Key

DDVVRHNNOPQPGB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=[N+](C=C1)[O-])C)C(=O)N2CCC(CC2)(C)N3CCC(CC3)N(C4=CC=CC=C4)C5=CN=CC=C5

Synonyms

NIBR-1282

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of GT-1282 involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:

Industrial Production Methods

Industrial production of GT-1282 would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening methods to identify the most efficient reaction conditions and the use of advanced purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

GT-1282 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific conditions used. For example, oxidation of GT-1282 can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound.

Mechanism of Action

GT-1282 exerts its effects by binding to the CCR5 receptor on the surface of white blood cells. This binding inhibits the receptor’s activity, preventing it from interacting with its natural ligands. This inhibition can modulate the immune response, making GT-1282 a potential therapeutic agent for diseases involving the CCR5 receptor .

Comparison with Similar Compounds

Table 1: Structural Comparison

Property This compound Compound A (UNII-XXXXX) Compound B (UNII-YYYYY)
Molecular Formula Not available C₁₅H₁₀O₄ MgAl₂O₄
Functional Groups Not available Carboxylate, hydroxyl Spinel oxide lattice
Spectroscopic Data Pending GSRS IR: 3400 cm⁻¹ (O-H) XRD: Cubic phase
Synthetic Route Not disclosed Sol-gel method Hydrothermal synthesis

Key Findings :

  • Compound B, an inorganic spinel, highlights the importance of crystallographic data for inorganic substances .

Comparison with Functionally Similar Compounds

Table 2: Functional Comparison

Property This compound Compound C (Antioxidant) Compound D (Catalyst)
Application Therapeutic? Radical scavenging CO₂ hydrogenation
Thermal Stability Pending data Stable up to 250°C Stable up to 400°C
Bioavailability Pending data High (logP = 2.1) N/A
Regulatory Status GSRS-listed FDA-approved Industrial use only

Key Findings :

  • Compound C’s bioavailability metrics suggest a framework for evaluating this compound if it has therapeutic applications.
  • Compound D’s thermal stability underscores the need for industrial-grade characterization .

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